molecular formula C17H18FNO3 B5503621 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide

Cat. No.: B5503621
M. Wt: 303.33 g/mol
InChI Key: OTHIXCNUTWCGJJ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide: is an organic compound with the molecular formula C17H18FNO3 It is characterized by the presence of a fluorobenzamide group attached to a 3,4-dimethoxyphenylethyl moiety

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-21-15-8-7-12(11-16(15)22-2)9-10-19-17(20)13-5-3-4-6-14(13)18/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHIXCNUTWCGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenylethylamine and 2-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

    Oxidation and Reduction: The methoxy groups on the phenyl ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of methoxy groups can lead to the formation of aldehydes or carboxylic acids.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Neuroprotective Effects: Some derivatives have shown neuroprotective effects in preclinical studies.

Industry:

    Material Science:

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The methoxy groups and the fluorobenzamide moiety play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide: Known for its potential in treating Alzheimer’s disease.

    3,4-Dimethoxyphenethylamine: Used in the synthesis of various pharmacologically active compounds.

    N-(3,4-dimethoxyphenethyl)acetamide: Known for its anxiolytic properties.

Uniqueness: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

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